4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo(4.1.0)hept-2-ene

physical chemistry volatility thermal processing

4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene (CAS 94201-04-4) is a C16H24 bicyclic terpenoid hydrocarbon featuring a bicyclo[4.1.0]hept-2-ene core (the 2-carene scaffold) bearing a 1,3-dimethyl-1,3-butadienyl substituent at the 4-position. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 303-585-3), confirming its status as a legacy commercial chemical with historical industrial use.

Molecular Formula C16H24
Molecular Weight 216.36 g/mol
CAS No. 94201-04-4
Cat. No. B12686712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo(4.1.0)hept-2-ene
CAS94201-04-4
Molecular FormulaC16H24
Molecular Weight216.36 g/mol
Structural Identifiers
SMILESCC1=CC2C(C2(C)C)CC1C(=CC(=C)C)C
InChIInChI=1S/C16H24/c1-10(2)7-11(3)13-9-15-14(8-12(13)4)16(15,5)6/h7-8,13-15H,1,9H2,2-6H3/b11-7+
InChIKeyIPOZECBFFCTICQ-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene (CAS 94201-04-4): Compound Class and Procurement Context


4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene (CAS 94201-04-4) is a C16H24 bicyclic terpenoid hydrocarbon featuring a bicyclo[4.1.0]hept-2-ene core (the 2-carene scaffold) bearing a 1,3-dimethyl-1,3-butadienyl substituent at the 4-position . It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 303-585-3), confirming its status as a legacy commercial chemical with historical industrial use . The compound is distinguished from the parent monoterpene 2-carene (C10H16) by a substantially higher molecular weight (216.36 vs. 136.23 g/mol), an additional conjugated diene system in the side chain, and markedly altered physicochemical properties including elevated boiling point and higher lipophilicity, making it functionally non-interchangeable with smaller carene-family compounds in formulation contexts .

Why 4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene Cannot Be Replaced by Carene or Other C10 Monoterpenes


Generic substitution with the parent carene scaffold (2-carene, CAS 554-61-0; 3-carene, CAS 13466-78-9) is precluded by a boiling point difference exceeding 100 °C (275.5 °C vs. ~168 °C) and a flash point elevated by over 60 °C (110.5 °C vs. 38–47 °C) . These differences reflect the molecular-weight-dependent vapor pressure reduction conferred by the C6 conjugated diene side chain and fundamentally alter evaporation kinetics, headspace partitioning, and thermal processing windows . Furthermore, the target compound's computed LogP of 4.75 versus ~3.3 for 3-carene translates to a greater than 25-fold increase in octanol–water partition coefficient, which directly impacts formulation behavior, skin substantivity, and environmental fate predictions—making simple molar replacement of a monoterpene for this C16H24 derivative physically meaningless in any engineered system.

Quantitative Differential Evidence for 4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene vs. Comparator Compounds


Boiling Point and Volatility Differential vs. 2-Carene and 3-Carene

The target compound exhibits a boiling point of 275.5 °C at 760 mmHg , compared to 167.5 °C for 2-carene and 168–170 °C for 3-carene , representing a ΔTb of approximately +108 °C. This 64% increase in boiling point is directly attributable to the addition of the C6H8 side chain (increasing molecular weight from 136.23 to 216.36 g/mol) and fundamentally alters the vapor pressure profile. The flash point is similarly elevated: 110.5 °C for the target compound vs. 38.3 °C for 2-carene and 45–47 °C for 3-carene , a difference of +65–72 °C that carries significant implications for storage classification, shipping regulations, and process safety engineering.

physical chemistry volatility thermal processing formulation science

Lipophilicity and Partitioning Differential vs. In-Class Monoterpenes

The computed octanol–water partition coefficient (LogP) for the target compound is 4.7472 . For comparison, 3-carene has an experimental LogP of approximately 3.3 [1], while 2-carene is in a comparable range. This ΔLogP of +1.45 corresponds to a theoretical ~28-fold increase in octanol–water partitioning. In practical terms, this means the target compound will exhibit substantially greater partitioning into non-aqueous phases—including biological membranes, polymeric matrices, and organic solvent layers—compared to the parent monoterpene. This property is critical for applications requiring prolonged retention in lipophilic environments, such as fragrance substantivity on skin or incorporation into hydrophobic polymer blends.

lipophilicity QSAR formulation environmental fate

Refractive Index and Optical Density Differential vs. Structural Analogs

The target compound has a refractive index (n20/D) of 1.496 , which is higher than that of 2-carene (n20/D = 1.476 ) and 3-carene (n20/D = 1.472–1.474 ). The difference of Δn ≈ +0.020 to +0.024 is attributable to the extended conjugation of the 1,3-dimethylbutadienyl substituent, which increases polarizability. This optical property is relevant for applications where refractive index matching or specific optical density is required, such as in specialty coatings, optical adhesives, or as a reference standard in refractometric quality control assays. Among C16H24 isomers, the target compound's refractive index is intermediate—lower than the adamantane derivative 1,3-di(propen-1-yl)adamantane (n ~1.592 [1]) and comparable to 1-(1-ethyl-4-methylcyclohexyl)-4-methylbenzene (n = 1.505 [2]).

optical properties refractive index material science quality control

Structural Differentiation: Conjugated Diene Side Chain vs. Saturated or Aromatic C16H24 Isomers

The target compound contains a 1,3-dimethyl-1,3-butadienyl group attached to the bicyclo[4.1.0]hept-2-ene core, providing a reactive conjugated diene system that is absent in the parent carene structures and in the aromatic/cycloaliphatic C16H24 isomers such as 1-(1-ethyl-4-methylcyclohexyl)-4-methylbenzene. This conjugated diene enables pericyclic reactivity (e.g., Diels–Alder cycloaddition) and radical addition chemistry that is not accessible to the aromatic analog . Compared to 1,3-di(propen-1-yl)adamantane, which features isolated double bonds on a rigid adamantane cage, the target compound offers a geometrically distinct scaffold with a cyclopropane ring (bicyclo[4.1.0]) that can undergo acid-catalyzed ring-opening rearrangements characteristic of the carene family [1]. This dual reactivity profile—conjugated diene plus strained cyclopropane—is a structural feature not shared by any of the common C16H24 comparator compounds. Note: direct head-to-head reactivity studies for this specific compound are lacking in the peer-reviewed literature; this structural differentiation is based on well-established class-level reactivity of the constituent functional groups.

structural chemistry conjugation reactivity synthetic intermediate

Density and Molar Volume Differential vs. Carene and C16H24 Isomers

The target compound has a computed density of 0.889 g/cm³ , which is higher than 2-carene (0.879 g/cm³ ) and 3-carene (0.857–0.865 g/cm³ ). Among C16H24 isomers, it is lower in density than 1-(1-ethyl-4-methylcyclohexyl)-4-methylbenzene (0.907 g/cm³ [1]) and substantially lower than 1,3-di(propen-1-yl)adamantane (~1.397 g/cm³ [2]). The target compound's density, combined with its molecular weight, yields a calculated molar volume of approximately 243.4 cm³/mol, which is intermediate among C16H24 structural isomers. This density profile places the compound in a distinct physical property space that is important for liquid-handling automation, volumetric dosing in formulation, and buoyancy-based separation processes.

density molar volume formulation quality assurance

Regulatory Inventory Status and Commercial Availability vs. Novel Carene Derivatives

The target compound is listed on EINECS (European Inventory of Existing Commercial Chemical Substances) under number 303-585-3 , indicating that it was placed on the European market between 1971 and 1981 and is considered a 'phase-in' substance under REACH. This existing-substance status confers a distinct regulatory pathway advantage compared to novel, non-listed 4-substituted carene derivatives that would require full REACH registration as new chemical entities. In contrast, many newly synthesized carene derivatives with modified 4-position substituents lack EINECS listing and would face significant regulatory hurdles and registration costs before commercial use in the EU. No peer-reviewed toxicity or ecotoxicity data were identified for this specific compound; however, the EINECS listing confirms historical commercial use and implies a baseline of industrial experience.

regulatory compliance inventory status procurement supply chain

Evidence-Backed Application Scenarios for 4-(1,3-Dimethyl-1,3-butadienyl)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene (CAS 94201-04-4)


High-Temperature Fragrance and Flavor Formulation Requiring Low Volatility and Extended Substantivity

The boiling point of 275.5 °C and LogP of 4.75 make this compound suitable for fragrance accords where prolonged retention on skin or fabric is desired. Unlike 2-carene and 3-carene, which evaporate rapidly at ambient temperature (boiling point ~168 °C), the target compound remains in the formulation matrix substantially longer, providing a base-note character in perfume compositions. The elevated flash point (110.5 °C) also permits safer handling in heated blending operations where low-flash-point monoterpenes would present unacceptable fire risk.

Synthetic Intermediate for Tandem Pericyclic/Ring-Opening Reaction Sequences

The conjugated 1,3-dimethylbutadienyl side chain enables Diels–Alder [4+2] cycloaddition chemistry, while the bicyclo[4.1.0]hept-2-ene core provides an acid-sensitive cyclopropane ring capable of selective ring-opening under mild conditions . This orthogonal reactivity is not available in the aromatic or adamantane-based C16H24 isomers. Researchers requiring a scaffold that can undergo sequential pericyclic and cationic rearrangement steps should prioritize this compound over unreactive C16H24 alternatives.

Optical Material or Coating Component Requiring Refractive Index in the 1.49–1.50 Range

With a refractive index of 1.496 , the target compound fills a specific optical property gap between the lower-index carene monoterpenes (n ~1.47) and higher-index C16H24 isomers such as 1,3-di(propen-1-yl)adamantane (n ~1.59). Formulators seeking to tune the refractive index of transparent coatings, optical adhesives, or immersion fluids can use this compound as a mid-range index modifier without resorting to halogenated or aromatic alternatives that may introduce UV absorption or photochemical instability.

EU-Compliant Commercial Formulation Leveraging Existing-Substance Regulatory Status

Because this compound is EINECS-listed (303-585-3) , it can be incorporated into EU-marketed products without the need for a new-substance REACH registration dossier. For European procurement teams evaluating carene-based formulation ingredients, this existing-substance status provides a decisive time-to-market and cost advantage over non-inventoried 4-substituted carene derivatives that would require full regulatory assessment. This advantage applies to any B2B sector where REACH compliance is mandatory, including fragrances, agrochemical adjuvants, and industrial solvents.

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